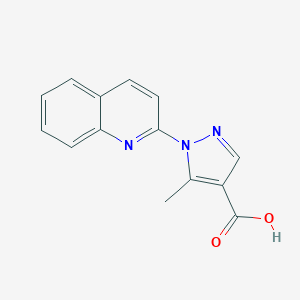
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid, also known as MQCA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MQCA belongs to the class of pyrazole carboxylic acids and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it has been suggested that 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, cancer, and bacterial infection.
実験室実験の利点と制限
One of the advantages of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the research of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a chemotherapeutic agent for the treatment of cancer. Furthermore, the development of new derivatives of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid with improved biological activities and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carbaldehyde in the presence of base, or the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carboxylic acid in the presence of coupling reagents. The yield of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
5-methyl-1-quinolin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-11(14(18)19)8-15-17(9)13-7-6-10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) |
InChIキー |
AQNUIMKXYTVYNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
正規SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)



![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)



![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)